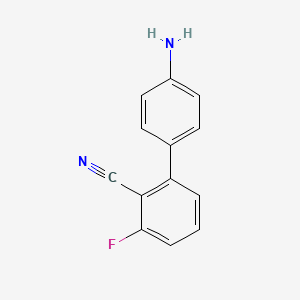
2-(4-氨基苯基)-6-氟苯腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Aminophenyl)-6-fluorobenzonitrile is an organic compound that features a benzene ring substituted with an amino group at the para position and a fluorine atom at the ortho position relative to a nitrile group
科学研究应用
2-(4-Aminophenyl)-6-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用机制
Target of Action
Similar compounds have shown potent antimicrobial and antitumor properties , suggesting that 2-(4-Aminophenyl)-6-fluorobenzonitrile might interact with targets involved in these biological processes.
Mode of Action
It’s suggested that similar compounds may exert their effects through interactions with cellular membranes and intracellular targets
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and low cytotoxicity , suggesting that 2-(4-Aminophenyl)-6-fluorobenzonitrile may have similar properties
Result of Action
Similar compounds have shown potent antimicrobial and antitumor activities , suggesting that 2-(4-Aminophenyl)-6-fluorobenzonitrile may have similar effects
Action Environment
Similar compounds have been shown to be effective in various environments , suggesting that 2-(4-Aminophenyl)-6-fluorobenzonitrile may also be influenced by environmental factors
生化分析
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving 2-(4-Aminophenyl)-6-fluorobenzonitrile are not well-defined. Future studies could focus on identifying any enzymes or cofactors that it interacts with, and any effects it may have on metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-6-fluorobenzonitrile typically involves the nitration of a fluorobenzene derivative followed by reduction and subsequent substitution reactions. One common method includes:
Nitration: Fluorobenzene is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.
Substitution: The resulting 4-aminofluorobenzene undergoes a substitution reaction with a suitable nitrile source, such as cyanogen bromide, to form 2-(4-Aminophenyl)-6-fluorobenzonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
化学反应分析
Types of Reactions
2-(4-Aminophenyl)-6-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine using hydrogenation techniques.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(4-Nitrophenyl)-6-fluorobenzonitrile.
Reduction: Formation of 2-(4-Aminophenyl)-6-fluorobenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Similar structure but contains a benzothiazole ring.
4-Aminobenzonitrile: Lacks the fluorine substitution.
6-Fluoro-2-aminobenzonitrile: Similar but with different substitution pattern.
Uniqueness
2-(4-Aminophenyl)-6-fluorobenzonitrile is unique due to the presence of both an amino group and a fluorine atom on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
2-(4-aminophenyl)-6-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2/c14-13-3-1-2-11(12(13)8-15)9-4-6-10(16)7-5-9/h1-7H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXXHIQKEAXIDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
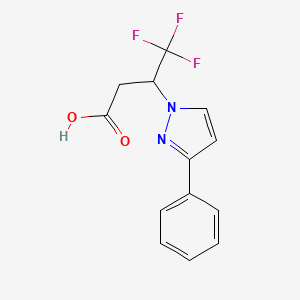
![2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2589906.png)
![4-methyl-N'-(tricyclo[4.3.1.1(3,8)]undecane-1-carbonyl)benzenesulfonohydrazide](/img/structure/B2589908.png)
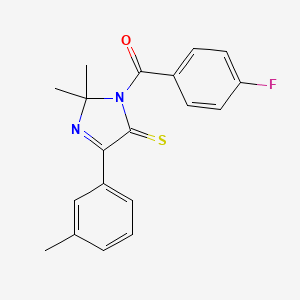
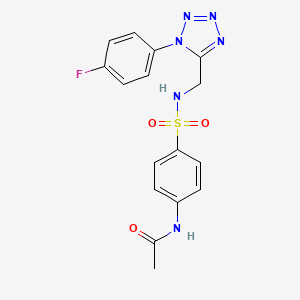
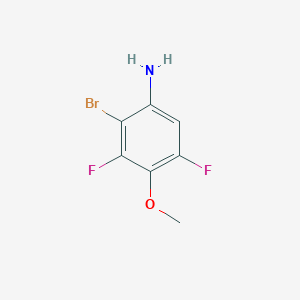
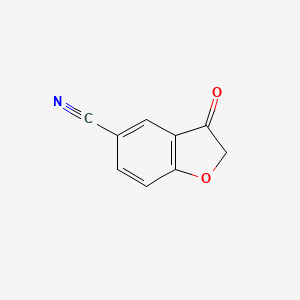
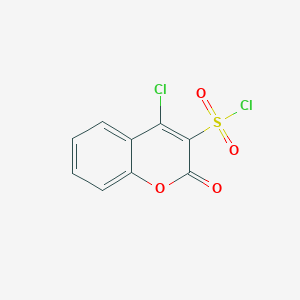
![1-[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2589923.png)
![N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2589924.png)
![Acetic acid, 2-[[2-(1-methylethyl)phenyl]amino]-2-oxo-, ethyl ester](/img/structure/B2589925.png)
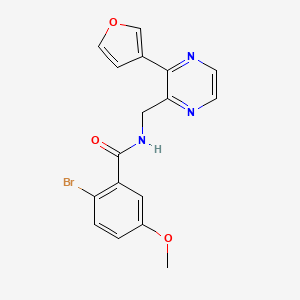
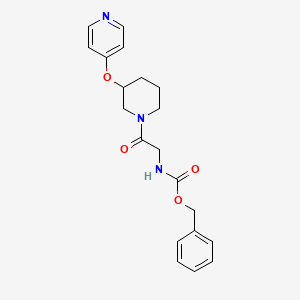
![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/new.no-structure.jpg)
